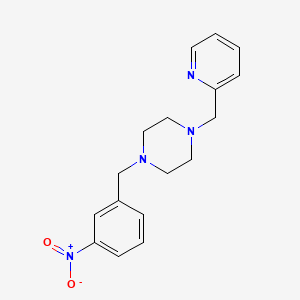![molecular formula C20H22FNO B5683070 (3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B5683070.png)
(3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone, also known as FPDM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FPDM is a ketone derivative that is often used as a research tool in the field of neuroscience and pharmacology. In
作用机制
(3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone acts as a selective dopamine D3 receptor antagonist, meaning it blocks the receptor's activity. This mechanism of action has been shown to have potential therapeutic applications in the treatment of addiction and other neurological disorders.
Biochemical and Physiological Effects:
(3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone has been shown to have several effects on the brain and body. In animal studies, (3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone has been shown to decrease cocaine self-administration, suggesting potential therapeutic applications in the treatment of addiction. Additionally, (3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone has been shown to decrease the activity of dopamine neurons in the brain, which may have implications for the treatment of Parkinson's disease.
实验室实验的优点和局限性
One advantage of (3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone is its selectivity for the dopamine D3 receptor, making it a valuable tool for studying the receptor's function and potential therapeutic targets. However, one limitation of (3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone is its potential for off-target effects, meaning it may affect other receptors or molecules in the brain. Additionally, the synthesis of (3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone can be challenging and time-consuming, making it less accessible for some researchers.
未来方向
There are several future directions for the use of (3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone in scientific research. One potential application is in the development of new treatments for addiction and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of (3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone and its potential therapeutic targets. Finally, the development of new and more efficient synthesis methods for (3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone could increase its accessibility for researchers.
Conclusion:
In conclusion, (3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone is a valuable tool for scientific research in the field of neuroscience and pharmacology. Its selectivity for the dopamine D3 receptor and potential therapeutic applications make it an important compound for investigating the underlying mechanisms of neurological and psychiatric disorders. Further research is needed to fully understand the potential of (3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone and its applications in the development of new treatments.
合成方法
(3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone can be synthesized through a multistep process involving the reaction of 3,4-dimethylacetophenone with 3-fluoro-4-(1-piperidinyl)benzaldehyde in the presence of a reducing agent. The resulting product is then purified through chromatography to obtain pure (3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone.
科学研究应用
(3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone has been used extensively in scientific research as a pharmacological tool to investigate the role of the dopamine D3 receptor in the brain. This receptor has been implicated in several neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. (3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone has been shown to selectively bind to the dopamine D3 receptor, making it a valuable tool for studying the receptor's function and potential therapeutic targets.
属性
IUPAC Name |
(3,4-dimethylphenyl)-(3-fluoro-4-piperidin-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO/c1-14-6-7-16(12-15(14)2)20(23)17-8-9-19(18(21)13-17)22-10-4-3-5-11-22/h6-9,12-13H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGMPVFEKYWLRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCCC3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,4-Dimethylbenzoyl)-2-fluorophenyl]piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4,8-trimethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5682987.png)
![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-bromophenyl)hydrazone]](/img/structure/B5682994.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5683012.png)

![2-methoxy-N-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)acetamide](/img/structure/B5683025.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B5683033.png)
![2-ethyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5683039.png)

![(1S*,5R*)-3-[(5-methyl-1H-pyrazol-1-yl)acetyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5683043.png)

![N,N-dimethyl-2-[(1S*,5R*)-6-(3-morpholin-4-ylbenzyl)-3,6-diazabicyclo[3.2.2]non-3-yl]acetamide](/img/structure/B5683058.png)
![2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5683065.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5683074.png)
